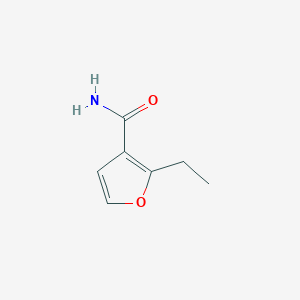

2-Ethylfuran-3-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

189330-22-1 |

|---|---|

Molekularformel |

C7H9NO2 |

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

2-ethylfuran-3-carboxamide |

InChI |

InChI=1S/C7H9NO2/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H2,8,9) |

InChI-Schlüssel |

YXFYGZURGFZBAH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CO1)C(=O)N |

Kanonische SMILES |

CCC1=C(C=CO1)C(=O)N |

Synonyme |

3-Furancarboxamide,2-ethyl-(9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylfuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Ethylfuran-3-carboxamide, a substituted furan derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a three-stage process, commencing with the formation of an ester intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminating in the amidation to the target compound. Detailed experimental protocols, based on established chemical transformations, are provided for each step.

Synthesis Overview

The synthesis of this compound can be strategically approached through the construction of the furan ring system, followed by functional group manipulations. A robust and well-established method for the formation of substituted furans is the Feist-Benary synthesis. This reaction, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound, provides a direct route to the key intermediate, ethyl 2-ethylfuran-3-carboxylate. Subsequent hydrolysis of the ester and amidation of the resulting carboxylic acid afford the desired this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on well-established synthetic methodologies and may require optimization for specific laboratory conditions.

Stage 1: Synthesis of Ethyl 2-Ethylfuran-3-carboxylate

This stage employs the Feist-Benary furan synthesis.[1][2] The reaction involves the base-catalyzed condensation of 1-chloro-2-butanone with ethyl acetoacetate.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 1-Chloro-2-butanone | C₄H₇ClO | 106.55 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |

| Pyridine | C₅H₅N | 79.10 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Saturated aq. NaCl | NaCl | 58.44 |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 |

Procedure:

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in diethyl ether, add pyridine (1.2 eq) at room temperature.

-

Slowly add 1-chloro-2-butanone (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and wash with water, followed by saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 2-ethylfuran-3-carboxylate.

Expected Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 60-75% |

| Boiling Point | 95-100 °C at 10 mmHg |

| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 3H), ~1.3 (t, 3H), ~2.6 (q, 2H), ~4.2 (q, 2H), ~6.5 (d, 1H), ~7.3 (d, 1H) |

| ¹³C NMR (CDCl₃, δ) | ~13.0, ~14.5, ~22.0, ~60.0, ~110.0, ~120.0, ~145.0, ~155.0, ~165.0 |

| IR (cm⁻¹) | ~2980, ~1710, ~1590, ~1100 |

Stage 2: Synthesis of 2-Ethylfuran-3-carboxylic Acid

This stage involves the hydrolysis of the ester intermediate to the corresponding carboxylic acid. Alkaline hydrolysis is often preferred as it is generally irreversible.[3]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| Ethyl 2-ethylfuran-3-carboxylate | C₉H₁₂O₃ | 168.19 |

| Sodium hydroxide (NaOH) | NaOH | 40.00 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 |

| Hydrochloric acid (HCl) | HCl | 36.46 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 |

Procedure:

-

Dissolve ethyl 2-ethylfuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the ester solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-ethylfuran-3-carboxylic acid.

Expected Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | 70-75 °C |

| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 3H), ~2.7 (q, 2H), ~6.6 (d, 1H), ~7.4 (d, 1H), ~11.0 (s, 1H) |

| ¹³C NMR (CDCl₃, δ) | ~13.0, ~22.0, ~110.0, ~118.0, ~146.0, ~156.0, ~170.0 |

| IR (cm⁻¹) | ~3100-2500 (broad), ~2980, ~1680, ~1590 |

Stage 3: Synthesis of this compound

The final stage involves the conversion of the carboxylic acid to the carboxamide. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride, followed by reaction with ammonia.[4][5][6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Ethylfuran-3-carboxylic acid | C₇H₈O₃ | 140.14 |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Aqueous ammonia (NH₄OH) | NH₄OH | 35.04 |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 |

Procedure:

-

To a solution of 2-ethylfuran-3-carboxylic acid (1.0 eq) in dry dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in dry dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (excess).

-

Stir the mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Expected Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 70-85% |

| Melting Point | 90-95 °C |

| ¹H NMR (CDCl₃, δ) | ~1.2 (t, 3H), ~2.6 (q, 2H), ~5.5-6.5 (br s, 2H, NH₂), ~6.7 (d, 1H), ~7.3 (d, 1H) |

| ¹³C NMR (CDCl₃, δ) | ~13.0, ~22.0, ~112.0, ~115.0, ~144.0, ~154.0, ~168.0 |

| IR (cm⁻¹) | ~3350, ~3180, ~2980, ~1650, ~1600 |

Disclaimer

The experimental protocols and quantitative data provided in this guide are based on established chemical principles and analogous reactions found in the scientific literature. These should be considered as starting points, and optimization may be necessary to achieve the desired results. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The user assumes all responsibility for the safe handling and execution of these procedures.

References

- 1. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 2. Feist-Benary_synthesis [chemeurope.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 2-Ethylfuran-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 2-Ethylfuran-3-carboxamide

The following tables summarize the predicted and observed spectroscopic data for this compound and its key structural analogs: 2-Ethylfuran and Furan-3-carboxamide. These analogs provide a basis for predicting the spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | Nucleus | Predicted/Observed Chemical Shift (δ, ppm) | Notes |

| This compound | ¹H | ~7.4 (s, 1H, H5) | Aromatic proton adjacent to oxygen. |

| ~6.5 (s, 1H, H4) | Aromatic proton adjacent to the carboxamide. | ||

| ~2.7 (q, 2H, CH₂) | Methylene protons of the ethyl group. | ||

| ~1.2 (t, 3H, CH₃) | Methyl protons of the ethyl group. | ||

| ~7.0-8.0 (br s, 2H, NH₂) | Amide protons, broad signal, exchangeable with D₂O.[1] | ||

| ¹³C | ~165 | C=O of the carboxamide.[1] | |

| ~160 | C2 of the furan ring. | ||

| ~145 | C5 of the furan ring. | ||

| ~120 | C3 of the furan ring. | ||

| ~110 | C4 of the furan ring. | ||

| ~21 | CH₂ of the ethyl group. | ||

| ~12 | CH₃ of the ethyl group. | ||

| 2-Ethylfuran | ¹H | 7.28 (m, 1H) | Furan ring proton.[2] |

| 6.26 (m, 1H) | Furan ring proton.[2] | ||

| 5.96 (m, 1H) | Furan ring proton.[2] | ||

| 2.64 (q, 2H) | Methylene protons.[2] | ||

| 1.22 (t, 3H) | Methyl protons.[2] | ||

| ¹³C | 160.7 | C2 of furan. | |

| 140.9 | C5 of furan. | ||

| 110.0 | C4 of furan. | ||

| 104.7 | C3 of furan. | ||

| 21.3 | CH₂ of ethyl. | ||

| 12.3 | CH₃ of ethyl. | ||

| Furan-3-carboxamide | ¹H | ~8.0 (s, 1H) | H2 of furan. |

| ~7.5 (t, 1H) | H5 of furan. | ||

| ~6.7 (d, 1H) | H4 of furan. | ||

| ~7.0-8.0 (br s, 2H) | NH₂ protons.[1] | ||

| ¹³C | ~165 | C=O of carboxamide.[1] | |

| ~148 | C2 of furan. | ||

| ~144 | C5 of furan. | ||

| ~125 | C3 of furan. | ||

| ~109 | C4 of furan. |

Note: Predicted shifts are estimates based on additive rules and analysis of similar structures. Observed data for related compounds are cited.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound and Related Compounds

| Compound | Functional Group | Predicted/Observed Wavenumber (cm⁻¹) | Intensity |

| This compound | N-H Stretch | 3400-3200 | Medium, two bands for primary amide |

| C-H Stretch (Aromatic) | 3150-3100 | Medium | |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium to Strong | |

| C=O Stretch (Amide I) | ~1670 | Strong | |

| N-H Bend (Amide II) | ~1620 | Medium | |

| C=C Stretch (Furan Ring) | 1600-1450 | Medium to Weak | |

| C-O-C Stretch | 1250-1050 | Strong | |

| 2-Ethylfuran | C-H Stretch (Aromatic) | 3120 | Medium |

| C-H Stretch (Aliphatic) | 2970, 2930, 2870 | Strong | |

| C=C Stretch (Furan Ring) | 1590, 1500 | Medium | |

| C-O-C Stretch | 1150, 1010 | Strong | |

| Furan-3-carboxylic acid | O-H Stretch | 3300-2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3130 | Medium | |

| C=O Stretch | 1680 | Strong | |

| C=C Stretch (Furan Ring) | 1580, 1500 | Medium | |

| C-O-C Stretch | 1290, 1150 | Strong |

Note: Predicted wavenumbers are based on characteristic group frequencies. Observed data for related compounds are from publicly available spectra.[3][4]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | Predicted/Observed m/z | Fragment Interpretation |

| This compound | EI | 139 | [M]⁺• (Molecular Ion) |

| 122 | [M-NH₃]⁺• | ||

| 111 | [M-C₂H₄]⁺• (from ethyl group) or [M-CO]⁺• | ||

| 95 | [M-C₂H₄ - O]⁺• or [M-CONH₂]⁺• | ||

| 67 | Furan ring fragment | ||

| 2-Ethylfuran | EI | 96 | [M]⁺• (Molecular Ion)[5] |

| 81 | [M-CH₃]⁺[5] | ||

| 67 | [M-C₂H₅]⁺[5] | ||

| 53 | Furan ring fragment[5] | ||

| Furan-3-carboxylic acid | EI | 112 | [M]⁺• (Molecular Ion)[4][6] |

| 95 | [M-OH]⁺[4][6] | ||

| 67 | [M-COOH]⁺[4][6] | ||

| 39 | Furan ring fragment[4][6] |

Note: Predicted fragmentation patterns are based on common fragmentation pathways for amides and furans.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean vial.[7] The choice of solvent should ensure complete dissolution and minimal interference with the analyte's signals.

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[8]

-

The final sample height in the NMR tube should be approximately 4.0-5.0 cm.[7]

-

Cap the NMR tube securely to prevent solvent evaporation.[7]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation :

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.[10]

-

Place the sample on the crystal and acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

-

After measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[11]

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

The sample must be introduced into the ion source in the gas phase.[12] For a solid sample like this compound, this is typically achieved using a direct insertion probe.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the mass spectrometer through a vacuum lock.

-

The probe is then heated to volatilize the sample directly into the ion source.[13]

-

-

Ionization and Analysis :

-

In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][15]

-

This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing extensive fragmentation.[14][15]

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Furan, 2-ethyl- [webbook.nist.gov]

- 4. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furan, 2-ethyl- [webbook.nist.gov]

- 6. 3-Furancarboxylic acid [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. agilent.com [agilent.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Physical properties of 2-Ethylfuran-3-carboxamide (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Summary of Physical Properties of Related Furan Derivatives

To estimate the physical properties of 2-Ethylfuran-3-carboxamide, it is informative to examine structurally analogous compounds. The table below summarizes the available data for furan-3-carboxamide and its precursors. The presence of the ethyl group and the amide functionality will influence the melting and boiling points, typically increasing them compared to the parent furan ring due to increased molecular weight and potential for hydrogen bonding.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Furan-3-carboxylic acid | C₅H₄O₃ | 120 - 122 | 229 - 230 |

| 2-Ethylfuran | C₆H₈O | Not Applicable | 92 - 93 |

| Furan-3-carboxamide | C₅H₅NO₂ | Data not available | Data not available |

| 2-Ethylfuran-3-carboxylic acid | C₇H₈O₃ | Data not available | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a compound is a fundamental physical property used to identify and assess the purity of a substance.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample.

-

Measurement: The capillary tube containing the sample is placed in the apparatus. The temperature is raised at a steady rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquefied are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point is another critical physical constant, defined as the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro-scale):

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small-diameter test tube (Thiele tube).

-

Apparatus: A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., oil bath). As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Equilibrium and Measurement: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Logical Workflow: Synthesis of this compound

While specific experimental details for the synthesis of this compound are not widely published, a logical synthetic pathway can be proposed starting from 2-ethylfuran-3-carboxylic acid. This common synthetic route in organic chemistry involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation.

Caption: Proposed synthesis of this compound.

Due to the absence of published biological studies involving this compound, no signaling pathway diagrams can be provided at this time. The information presented here serves as a foundational guide for researchers initiating studies on this compound. The definitive physical properties must be determined empirically upon its synthesis and purification.

Determining the Solubility of 2-Ethylfuran-3-carboxamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2-Ethylfuran-3-carboxamide in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a detailed procedural manual for researchers to generate reliable and reproducible solubility data in-house. The protocols and data presentation formats are designed to meet the rigorous standards of chemical and pharmaceutical research.

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the drug discovery and development process. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For a molecule like this compound, understanding its solubility in a range of organic solvents is essential for purification, crystallization, and the development of suitable analytical methods and formulations. Furan derivatives, a class to which this compound belongs, exhibit a wide range of solubilities that are highly dependent on the nature of their substituents and the polarity of the solvent.

Quantitative Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. Therefore, the following table is provided as a template for researchers to record their experimentally determined data. It is recommended to measure solubility at multiple temperatures to understand its thermodynamic properties.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Acetone | 25 | Shake-Flask | |||

| e.g., Ethyl Acetate | 25 | Shake-Flask | |||

| e.g., Dichloromethane | 25 | Shake-Flask | |||

| e.g., Toluene | 25 | Shake-Flask | |||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask | |||

| e.g., Methanol | 25 | Shake-Flask | |||

| e.g., Acetonitrile | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following section details the recommended experimental protocol for determining the thermodynamic equilibrium solubility of this compound. The shake-flask method is the gold standard for this purpose and is described below.

Shake-Flask Method for Equilibrium Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature. It relies on achieving a saturated solution in the presence of excess solid solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that equilibrium is reached with the solid phase present.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature incubator shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway involving this compound is not defined without further biological context, the experimental workflow for its solubility determination is a critical precursor to any in-vitro or in-vivo studies. Accurate solubility data is essential for designing experiments that assess a compound's biological activity, as it dictates the achievable concentrations in test systems.

The following diagram illustrates the relationship between solubility determination and subsequent stages of preclinical research.

The Diverse Biological Landscape of Furan Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of furan carboxamide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity

Furan carboxamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes essential for cancer cell proliferation and survival, such as topoisomerase II.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected furan carboxamide derivatives.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | % Cell Viability (at 20 µg/mL) | 33.29% | [1] |

| Compound 4 | MCF-7 (Breast Cancer) | IC50 | 4.06 µM | |

| Compound 7 | MCF-7 (Breast Cancer) | IC50 | 2.96 µM | |

| N-(1-anthraquinone)furan-2-carboxamide (3 ) | HCT-116 (Colorectal Carcinoma) | GI50 | 23.2 µM | |

| N-(2-anthraquinone)furan-2-carboxamide | HCT-116 (Colorectal Carcinoma) | GI50 | > 50 µM | |

| N-(p-chlorobenzene)furan-2-carboxamide | K-562 (Leukemia) | IC50 | 0.61 µM | |

| N-(1-anthraquinone)furan-2-carboxamide (12 ) | K-562 (Leukemia) | IC50 | 0.33 µM | |

| N-(2-anthraquinone)furan-2-carboxamide (14 ) | K-562 (Leukemia) | IC50 | 0.61 µM |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][3] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the furan carboxamide derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 500-600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow for determining cytotoxicity.

Signaling Pathway: Inhibition of Topoisomerase II

Several anticancer furan carboxamide derivatives are believed to exert their cytotoxic effects by targeting DNA topoisomerase II (Topo II).[4][5] Topo II is a crucial enzyme that alters DNA topology, which is essential for DNA replication, transcription, and chromosome segregation.[4] Topo II poisons stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[6][7]

Mechanism of Topoisomerase II inhibition.

Antimicrobial Activity

Furan carboxamide derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. Their mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential microbial enzymes.

Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of various furan carboxamide derivatives, with data presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition.

| Compound | Microorganism | Activity Metric | Value | Reference |

| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | MIC | 230-300 µg/mL | [1] |

| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus | MIC | 240-280 µg/mL | [1] |

| Carbamothioyl-furan-2-carboxamide derivatives | B. cereus | MIC | 230-295 µg/mL | [1] |

| Carbamothioyl-furan-2-carboxamide derivatives | Fungal Strains | MIC | 120.7-190 µg/mL | [1] |

| Compound 3 | Carbapenem-resistant A. baumannii (CRAB) | MIC | 6.25 mg | [8] |

| Compound 3 | Carbapenem-resistant E. cloacae (CREC) | MIC | 6.25 mg | [8] |

| Compound 3 | Carbapenem-resistant K. pneumoniae (CRKP) | MIC | 6.25 mg | [8] |

| Compound 3 | Methicillin-resistant S. aureus (MRSA) | MIC | 12.5 mg | [8] |

| Nitrofuran derivative 1 | C. albicans | MIC | 3.9-62.5 µg/mL | [9] |

| Nitrofuran derivative 5 | C. neoformans | MIC90 | 7.81 µg/mL | [9] |

| Furan-2-carboxamide 4b | P. aeruginosa | Biofilm Inhibition | 58% | [10] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12][13]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.

Procedure:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates.

-

Well Creation: Aseptically create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the furan carboxamide derivative solution into the wells. A negative control (solvent) and a positive control (standard antibiotic) should also be included.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well.

Agar Well Diffusion Method Workflow.

Signaling Pathway: Inhibition of Quorum Sensing in P. aeruginosa

Some furan-2-carboxamides exhibit antibiofilm activity against Pseudomonas aeruginosa by targeting the LasR protein, a key regulator in the quorum-sensing (QS) system.[10][14] The Las QS system controls the expression of virulence factors and biofilm formation.[15][16][17] By inhibiting LasR, these compounds disrupt cell-to-cell communication, thereby reducing virulence and biofilm development.

Inhibition of LasR-mediated quorum sensing.

Antiviral Activity

Certain furan carboxamide derivatives have been identified as potent inhibitors of influenza A viruses, particularly the lethal H5N1 strain.[18][19] These compounds are thought to interfere with the function of the viral M2 proton channel, a crucial component in the viral replication cycle.

Quantitative Data for Antiviral Activity

The following table summarizes the anti-influenza activity of a key furan carboxamide derivative.

| Compound | Virus Strain | Activity Metric | Value | Reference |

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Influenza A (H5N1) | EC50 | 1.25 µM | [18][19] |

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | MDCK cells | CC50 | >100 µM | [20] |

Experimental Protocol: Influenza Virus Inhibition Assay

A common method to assess the antiviral activity against influenza virus is the virus-cell fusion inhibition assay or a neuraminidase-based inhibition assay.[21][22]

Principle: The assay measures the ability of a compound to inhibit viral replication in a host cell line. This can be quantified by observing the inhibition of virus-induced cytopathic effects (CPE), measuring the activity of viral enzymes like neuraminidase, or through immuno-staining of viral proteins.

Procedure (Neuraminidase-based):

-

Cell Culture: Grow a suitable host cell line (e.g., MDCK cells) in 96-well plates.

-

Virus and Compound Incubation: Pre-incubate the influenza virus with serial dilutions of the furan carboxamide derivative.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral infection and replication.

-

Neuraminidase Activity Measurement: After the incubation period, measure the neuraminidase activity in the cell culture supernatant using a fluorogenic substrate.

-

Data Analysis: Calculate the percentage of inhibition of viral replication and determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

Antiviral Activity Assay Workflow.

Signaling Pathway: Inhibition of Influenza A M2 Proton Channel

The influenza A M2 protein forms a tetrameric proton channel that is essential for viral uncoating within the endosome.[23][24][25] Following endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm. Furan carboxamide derivatives may block this channel, preventing viral uncoating and replication.

Inhibition of the Influenza A M2 proton channel.

Anti-inflammatory Activity

While the anti-inflammatory properties of furan derivatives, in general, are well-documented, specific quantitative data and detailed mechanistic studies for furan carboxamides are an emerging area of research. Natural furan derivatives are known to exert anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-γ, and by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[26] It is plausible that furan carboxamide derivatives share similar mechanisms of action. Further investigation is warranted to fully elucidate the anti-inflammatory potential of this class of compounds.

Conclusion

Furan carboxamide derivatives represent a versatile and promising class of compounds with a rich and diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their potential for anti-inflammatory applications, underscores their significance in the field of drug discovery. The data and methodologies presented in this technical guide are intended to facilitate further research and development of novel furan carboxamide-based therapeutics to address a multitude of unmet medical needs. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this important chemical scaffold.

References

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. botanyjournals.com [botanyjournals.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00305F [pubs.rsc.org]

- 21. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]

- 22. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of substituted furan compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of substituted furan compounds across various therapeutic areas, with a focus on their synthesis, biological activity, and mechanisms of action.

Anticancer Applications of Furan Derivatives

Substituted furans have demonstrated significant potential as anticancer agents, exhibiting a range of cytotoxic and cytostatic activities against various cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected furan derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

| Compound ID/Reference | Furan Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 | [1] |

| Compound 7 | N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 | [1] |

| Compound 1 | Tricarbonyl precursor | HeLa (Cervical) | 0.08 | [2][3] |

| Compound 24 | Furan derivative | HeLa (Cervical) | 8.79 | [2][3] |

| Compound 24 | Furan derivative | SW620 (Colorectal) | Moderate to potent | [2] |

| Compound 7g | Pyrazolyl-chalcone hybrid | A549 (Lung) | 27.7 (µg/ml) | [4] |

| Compound 7g | Pyrazolyl-chalcone hybrid | HepG2 (Liver) | 26.6 (µg/ml) | [4] |

| Compound 4e | bis-2(5H)-furanone derivative | C6 (Glioma) | 12.1 | [5] |

| Compound 3a | 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative | HCT-116 (Colon) | 1.3 | [6] |

| Compound 3d | 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative | HCT-116 (Colon) | 1.6 | [6] |

| Compound 10b | Furo[2,3-d]pyrimidine derivative | HS 578T (Breast) | 1.51 | [7] |

Mechanisms of Action and Signaling Pathways

Several furan derivatives exert their anticancer effects by targeting crucial cellular machinery and signaling cascades.

1.2.1. Tubulin Polymerization Inhibition: Certain furan-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1][8] For instance, pyridine carbohydrazide and N-phenyl triazinone furan derivatives have been shown to significantly suppress tubulin polymerization.[8]

1.2.2. Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Several furan and benzofuran derivatives have been shown to inhibit these pathways. For example, certain furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling by promoting the activity of the tumor suppressor PTEN.[2][9] Furo[2,3-d]pyrimidine derivatives have been designed as potent PI3K/Akt dual inhibitors, with some compounds showing significant inhibitory activity against PI3Kα/β and Akt enzymes.[7] Furthermore, some natural compounds containing furan-like moieties have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK.

Below is a diagram illustrating the general inhibitory effect of certain furan derivatives on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the furan derivatives and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

1.3.2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the furan derivative for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Below is a diagram representing a typical workflow for anticancer drug discovery involving in vitro screening.

Anti-inflammatory Applications of Furan Derivatives

Furan-containing molecules have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Quantitative Data: COX Inhibition

The following table presents the COX inhibitory activity of representative furan derivatives.

| Compound ID/Reference | Furan Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Proline-substituted diarylfuran | 2,5-diaryl substituted furan with proline | - | Selective inhibition suggested | [1] |

| Furan-based tellurium complexes | Organotellurium(IV) complexes with 5-substituted furan-based ligands | - | - | [10] |

Note: Specific IC50 values for the tellurium complexes were not provided in the abstract.

Mechanism of Action

The primary anti-inflammatory mechanism for many furan derivatives involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some furan compounds exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which may lead to a more favorable side-effect profile compared to non-selective COX inhibitors.[1]

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is incubated with the furan derivative at various concentrations in a reaction buffer.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) or other suitable methods.

-

IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces PGE2 production by 50%.

Antimicrobial Applications of Furan Derivatives

The furan scaffold is present in several clinically used antimicrobial agents and is a fertile ground for the discovery of new antibacterial and antifungal compounds.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected furan derivatives against various microbial strains.

| Compound ID/Reference | Furan Derivative Structure | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 4l | Furan-rhodanine derivative | Multidrug-resistant Gram-positive bacteria | 2-4 | [11] |

| Compound 4 | Furan-based chalcone | Enterococcus faecalis | 100 | [12] |

| Compound 4 | Furan-based chalcone | Candida albicans | 100 | [12] |

| Nitrofuran derivative 11 | Nitrofuran derivative | Histoplasma capsulatum | 0.48 | [4][13] |

| Nitrofuran derivatives 3 and 9 | Nitrofuran derivatives | Paracoccidioides brasiliensis | 0.48 | [4][14] |

| Furanone derivative F131 | l-Borneol possessing 2(5H)-furanone | Staphylococcus aureus | 8-16 | [15] |

| Furanone derivative F131 | l-Borneol possessing 2(5H)-furanone | Candida albicans | 32-128 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The furan derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Below is a diagram illustrating a general workflow for the discovery of novel antimicrobial agents.

Antiviral Applications of Furan Derivatives

Furan derivatives have also been investigated for their antiviral properties, with some compounds showing activity against various viruses, including influenza.

Quantitative Data: Antiviral Activity

The following table shows the half-maximal effective concentration (EC50) of a furan-substituted spirothiazolidinone against influenza virus.

| Compound ID/Reference | Furan Derivative Structure | Virus | EC50 (µM) | Reference |

| Compounds 3c and 3d | Furan-substituted spirothiazolidinones | Influenza A/H3N2 | ~1 | [5] |

Experimental Protocol: Viral Replication Assay

-

Cell Culture: A suitable host cell line is cultured in a multi-well plate.

-

Infection: The cells are infected with the virus in the presence of varying concentrations of the furan derivative.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as plaque assays, TCID50 assays, or reporter gene assays.

-

EC50 Determination: The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50%.

Synthesis of Substituted Furan Compounds

The versatility of the furan scaffold is further enhanced by the numerous synthetic methodologies available for its construction and derivatization.

General Synthetic Strategies

-

Paal-Knorr Synthesis: This is a classic method for synthesizing furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[16]

-

Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[16]

-

From Oxazoles: Furans can be synthesized via a Diels-Alder reaction of oxazoles with acetylenic dienophiles.[16]

-

Friedel-Crafts Acylation: Furan can be acylated using acid anhydrides or acid halides, typically with a mild catalyst, to introduce substituents onto the ring.[17]

Representative Synthetic Scheme

The following scheme illustrates the synthesis of furan-based derivatives from 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one.[6]

Conclusion

Substituted furan compounds represent a highly valuable and versatile class of molecules in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of new therapeutic agents. This guide has provided an overview of their potential applications in oncology, inflammation, and infectious diseases, supported by quantitative data and detailed experimental methodologies. The continued exploration of the furan scaffold and its derivatives is expected to yield novel and effective drugs to address a wide range of unmet medical needs.

References

- 1. promega.jp [promega.jp]

- 2. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akt/PKB kinase assay [whitelabs.org]

- 12. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 17. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 2-Ethylfuran-3-carboxamide and a variety of structurally related furan carboxamides. The furan scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[1] The incorporation of a carboxamide functional group further enhances its potential for diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2] This review consolidates key findings on the synthesis, chemical properties, and biological activities of this class of compounds, presenting quantitative data in structured tables and detailing experimental protocols for key assays.

Synthesis of Furan Carboxamides

The synthesis of furan carboxamides can be achieved through several synthetic routes. A common and straightforward method involves the activation of a furan carboxylic acid with a coupling agent, followed by reaction with an appropriate amine.

A prevalent method for the synthesis of furan-2-carboxamides involves the use of 1,1'-carbonyldiimidazole (CDI) as an activating agent for the carboxylic acid.[3] This intermediate is then reacted with a primary or secondary amine to yield the desired carboxamide. For instance, the synthesis of N-substituted furan-2-carboxamides has been reported by dissolving the corresponding benzoic acid and CDI in a solvent like THF, heating the mixture, and then adding the aniline derivative.[3] Another approach for synthesizing furan-3-carboxamides utilizes a palladium-catalyzed tandem reaction between 3-alkyne-1,2-diols or 1-amino-3-alkyn-2-ols and isocyanates.[4] This method allows for the formation of tetrasubstituted furans through a combination of heteropalladation and isocyanate insertion.[4]

Microwave-assisted synthesis has also been employed as an efficient method for preparing furan-2-carboxamide derivatives. This typically involves the reaction of a furan-2-carbonyl chloride with an appropriate amine in the presence of a base like triethylamine and pyridine under microwave irradiation.[5]

Based on these established methods, a plausible synthetic route for the target molecule, this compound, would involve the initial synthesis of 2-ethylfuran-3-carboxylic acid, followed by its conversion to the corresponding carboxamide. The carboxylic acid itself is a known compound.[6]

Proposed Synthesis of this compound

Proposed synthetic pathway for this compound.

Chemical Properties and Characterization

The characterization of furan carboxamides relies on standard spectroscopic techniques. The structural confirmation of these compounds is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

For example, in the characterization of N'-(substituted benzoyl)furan-2-carbohydrazides, the ¹H-NMR spectra show characteristic signals for the amide protons (NH) in the downfield region (around δ 10.4 ppm), along with signals for the furan and phenyl ring protons.[3] The ¹³C-NMR spectra display resonances for the carbonyl carbons of the amide groups at approximately δ 157-166 ppm.[3] IR spectra of furan carboxamides typically exhibit strong absorption bands for the C=O stretching of the amide group in the region of 1630–1680 cm⁻¹ and N-H stretching vibrations around 3300-3500 cm⁻¹.[7] High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[3]

While no specific data exists for this compound, the expected spectroscopic features can be predicted based on related structures. The ¹H-NMR spectrum would show signals for the ethyl group (a triplet and a quartet), two protons on the furan ring, and the amide protons. The ¹³C-NMR spectrum would show corresponding signals for the furan ring carbons, the ethyl group carbons, and the amide carbonyl carbon.

Biological Activities of Furan Carboxamides

Furan carboxamide derivatives have been explored for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Antibiofilm Activity

A diversity-oriented synthesis of furan-2-carboxamides has led to the discovery of compounds with significant antibiofilm activity against Pseudomonas aeruginosa.[3][8] In a study, carbohydrazide and triazole derivatives of furan-2-carboxamide were identified as the most potent, with one carbohydrazide derivative showing 58% biofilm reduction.[3][8] The mechanism of action is suggested to be the inhibition of the LasR quorum-sensing system, which was supported by molecular docking studies.[3][8]

Anticancer Activity

Several studies have highlighted the anticancer potential of furan carboxamides. A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated against various cancer cell lines, including HepG2, Huh-7, and MCF-7.[2][9] One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed significant activity against hepatocellular carcinoma.[2][9] Similarly, novel coumarin-3-carboxamide derivatives have demonstrated potent activity against HepG2 and HeLa cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[10] Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of the CK2 enzyme.[10]

Antimicrobial Activity

Furan-3-carboxamides have been investigated for their in vitro antimicrobial activity.[11] Additionally, carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibitory effects against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the range of 150.7–295 μg/mL.[2][9] Nitrofuran derivatives containing a carboxamide linker have also been synthesized and shown to possess potent antifungal activity.[12]

Other Biological Activities

Furan carboxamide derivatives have also been evaluated for other therapeutic applications. For instance, N-(4-benzoylphenyl)-2-furamide derivatives have been synthesized and shown to possess potent antihyperlipidemic activity in rats.[13] Furthermore, certain carboxamide derivatives have been identified as potential therapeutic ligands for the aryl hydrocarbon receptor (AHR), which could be beneficial in treating atopic dermatitis.[14]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative furan carboxamide derivatives.

Table 1: Antibiofilm Activity of Furan-2-Carboxamides against P. aeruginosa

| Compound Series | Linker Type | Substituent on Phenyl Ring | Biofilm Inhibition (%) |

| Carbohydrazides | N-acylcarbohydrazide | 4-Bromo | 58 |

| Triazoles | Triazole | 4-Chloro | 33 |

| Diamines | 1,4-diaminobenzene | 4-Fluoro | < 20 |

Data extracted from a study on diversity-oriented synthesis of furan-2-carboxamides.[3]

Table 2: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamides

| Compound | Cancer Cell Line | Concentration (µg/mL) | Cell Viability (%) |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 20 | 33.29 |

| 2,4-dinitrophenyl derivative | HepG2 | 100 | > 50 |

| Indazole derivative | MCF-7 | 100 | > 50 |

Data from a study on the anticancer potential of novel synthesized carbamothioyl-furan-2-carboxamide derivatives.[2][9]

Table 3: Antifungal Activity of Nitrofuran Carboxamide Derivatives

| Compound | Fungal Species | MIC₉₀ (µg/mL) |

| Compound 3 (a 5-nitrofuran-2-carboxamide) | P. brasiliensis | 0.48 |

| Compound 9 (a nitrofuran derivative) | P. brasiliensis | 0.48 |

| Compound 8 (a nitrofuran derivative) | T. rubrum | 0.98 |

Data from a study on the synthesis and evaluation of the antifungal activity of nitrofuran derivatives.[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of furan carboxamides.

General Synthesis of Furan-2-Carboxamides using CDI

-

Activation of Carboxylic Acid: Furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF).[3]

-

The mixture is stirred at a specific temperature (e.g., 45 °C) for a designated period (e.g., 2 hours).[3]

-

Amine Coupling: The desired aniline or amine (1.1 eq) is added to the reaction mixture.[3]

-

The reaction is stirred for an extended period (e.g., 18-20 hours) at the same temperature.[3]

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with aqueous sodium bicarbonate and hydrochloric acid solutions.[3] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[3]

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates at a specific density and incubated for 24 hours.[9][10]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized furan carboxamide derivatives and incubated for a specified duration (e.g., 48 hours).[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37 °C.[9]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[9]

-

Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells.[9]

Workflow for determining in vitro anticancer activity using the MTT assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by furan carboxamides is essential for their rational design and development as therapeutic agents.

Quorum Sensing Inhibition in P. aeruginosa

As previously mentioned, certain furan-2-carboxamides have been shown to inhibit biofilm formation in P. aeruginosa by targeting the LasR receptor, a key component of the quorum-sensing signaling pathway.[3][8] This pathway regulates the expression of virulence factors and is crucial for biofilm development.

Inhibition of the LasR quorum-sensing pathway by furan-2-carboxamides.

Aryl Hydrocarbon Receptor (AHR) Activation

Carboxamide derivatives have been identified as potent activators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[14] AHR is a ligand-activated transcription factor that plays a role in regulating immune responses and epidermal differentiation. Activation of AHR by these compounds can counteract the IL-4 mediated repression of terminal differentiation in keratinocytes, suggesting a therapeutic potential for inflammatory skin diseases like atopic dermatitis.[14]

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. mdpi.com [mdpi.com]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2-ethylfuran-3-carboxylic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethylfuran-3-carboxamide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylfuran-3-carboxamide, a furan derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from closely related analogues to provide a predictive profile, including its chemical identity, a proposed synthetic pathway, and its potential biological significance.

Chemical Identity

While a specific CAS number for this compound is not publicly cataloged, its chemical structure and IUPAC name can be definitively established.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₉NO₂

-

Structure:

/ \ / C---C-CC

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its precursors. Data for the target compound are estimated based on trends observed in related furan derivatives.

Property 2-Ethylfuran[1][2] 2-Ethylfuran-3-carboxylic acid[3] This compound (Predicted) Molecular Weight 96.13 g/mol 140.14 g/mol 139.15 g/mol Boiling Point 92-93 °C - > 200 °C Density 0.912 g/mL - > 1 g/mL Appearance Colorless liquid - Solid Solubility Slightly soluble in water, soluble in organic solvents - Sparingly soluble in water, soluble in polar organic solvents

Experimental Protocols: Proposed Synthesis

A plausible and efficient synthesis of this compound can be conceptualized in a two-step process starting from the corresponding carboxylic acid, 2-ethylfuran-3-carboxylic acid.

-

Synthesis of 2-Ethylfuran-3-carboxylic acid: This precursor can be synthesized via several established methods for furan ring formation and functionalization[4].

-

Amidation of 2-Ethylfuran-3-carboxylic acid: The conversion of the carboxylic acid to the primary amide is a standard and high-yielding transformation. A common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Detailed Protocol for Amidation:

-

Activation of Carboxylic Acid: To a solution of 2-ethylfuran-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., DCC or EDC) and an activating agent (e.g., HOBt) is added. The reaction is typically stirred at room temperature for 1-2 hours to form the activated intermediate.

-

Amination: An excess of an ammonia source, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent, is added to the activated carboxylic acid derivative.

-

Reaction and Work-up: The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or LC-MS). The crude product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Biological Significance and Potential Applications

Furan-containing compounds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals[5][6][7]. The furan scaffold is recognized for its ability to interact with various biological targets. Specifically, furan-carboxamides have been investigated for a variety of therapeutic applications.

The biological activities of furan derivatives are diverse and include:

-

Antimicrobial and Antifungal Activity: Many furan derivatives have demonstrated potent activity against a range of bacteria and fungi[8].

-

Anti-inflammatory Effects: Some furan-containing compounds have shown promise as anti-inflammatory agents[8].

-

Anticancer Properties: The furan nucleus is a component of several compounds with cytotoxic and antitumorigenic properties[9].

The introduction of an ethyl group at the 2-position and a carboxamide at the 3-position of the furan ring in this compound could modulate its biological activity and pharmacokinetic properties. The following diagram illustrates the logical relationship between the furan core and its potential biological activities.

References

- 1. 2-エチルフラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 2-ethylfuran-3-carboxylic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 4. Furan synthesis [organic-chemistry.org]

- 5. ijabbr.com [ijabbr.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Commercial Availability and Synthetic Strategies for 2-Ethylfuran-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Ethylfuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Furthermore, this guide outlines a plausible synthetic route based on established methodologies for related furan-3-carboxylic acid derivatives, and discusses the broader context of the biological significance of the furan scaffold.

Commercial Availability

2-Ethylfuran-3-carboxylic acid is available from specialized chemical suppliers. The primary identified commercial source is AA Blocks.[1] Below is a summary of the available quantitative data.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Lead Time |

| AA Blocks | AA01BGP0 | 71088-82-9 | C7H8O3 | 140.1366 g/mol | 50mg, 100mg, 250mg, 500mg, 1g, 2.5g, 5g | 3 weeks |

Table 1: Commercial Supplier Information for 2-Ethylfuran-3-carboxylic acid.[1]

Physicochemical Properties:

| Property | Value |

| IUPAC Name | 2-ethylfuran-3-carboxylic acid |

| SMILES | CCC1=C(C(=O)O)C=CO1 |

| InChI Key | QDDNTJRDMKVQJJ-UHFFFAOYSA-N |

| Predicted XlogP | 1.3 |

Table 2: Key Physicochemical Properties of 2-Ethylfuran-3-carboxylic acid.[2]

Potential Synthetic Experimental Protocol

Proposed Synthesis of 2-Ethylfuran-3-carboxylic Acid:

This proposed synthesis involves a two-step process starting from a suitable dihydrofuran precursor.

Step 1: Synthesis of 2-Ethyl-3-(trichloromethyl)furan

A potential starting material, a 2-ethyl-4-(trichloroacetyl)-2,3-dihydrofuran, would undergo an aromatization reaction to form the furan ring. This can be achieved through an elimination reaction, possibly under basic conditions.

Step 2: Hydrolysis to 2-Ethylfuran-3-carboxylic acid

The resulting 2-ethyl-3-(trichloromethyl)furan can then be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by reacting the trichloromethyl derivative with a base, such as sodium hydroxide, followed by acidification.

Detailed Hypothetical Protocol:

-

Aromatization: The starting 2-ethyl-4-(trichloroacetyl)-2,3-dihydrofuran (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). A non-nucleophilic base, for example, 1,8-Diazabicycloundec-7-ene (DBU) (1.2 equivalents), is added dropwise at room temperature. The reaction is stirred for 12-24 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a mild acid and brine, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the crude 2-ethyl-3-(trichloromethyl)furan.

-

Hydrolysis: The crude 2-ethyl-3-(trichloromethyl)furan is dissolved in a mixture of an organic solvent like THF and an aqueous solution of sodium hydroxide (e.g., 2M NaOH). The mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by TLC. After cooling to room temperature, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 2-3 using a strong acid like hydrochloric acid (HCl), leading to the precipitation of the crude 2-Ethylfuran-3-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Significance and Drug Development Context